molecular formula C9H10N4O2S B1326996 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol CAS No. 1142208-62-5

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol

Cat. No.: B1326996
CAS No.: 1142208-62-5
M. Wt: 238.27 g/mol
InChI Key: RQZKBOFZTSYNOZ-UHFFFAOYSA-N
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Description

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is a chemical compound with the molecular formula C9H10N4O2S and a molecular weight of 238.27 g/mol . This compound is characterized by the presence of a triazine ring fused with a benzene ring, which is substituted with amino, mercapto, and dihydroxy groups. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid derivatives with triazine derivatives. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate . Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields disulfides, while nucleophilic substitution can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and mercapto groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-8-11-7(12-9(16)13-8)4-1-2-5(14)6(15)3-4/h1-3,7,14-15H,(H4,10,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZKBOFZTSYNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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